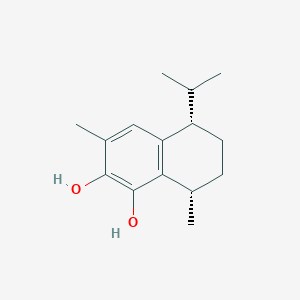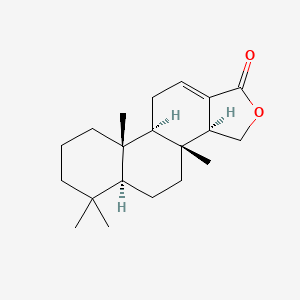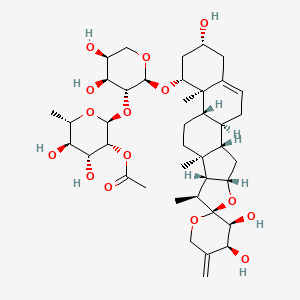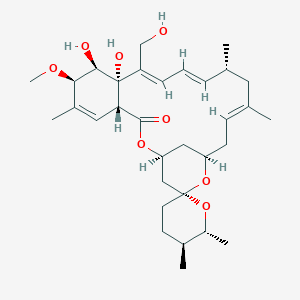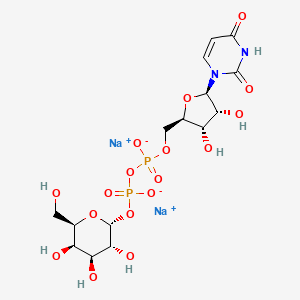
UDP-a-D-Galactose disodium salt
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of UDP-α-D-Galactose and its derivatives involves enzymatic and chemical methods. For example, UDP[6-3H]galactose can be synthesized by oxidation of the C-6 hydroxymethyl group of UDP-galactose by galactose oxidase, followed by reduction by sodium borotritide, with purification involving anion-exchange chromatography (Fudem-Goldin, Voulalas, & Orr, 1988). Another method involves the enzymatic conversion of abundantly available UDP-glucose to UDP-galactose using UDP-glucose 4-epimerase (UGE), demonstrating the enzyme's valuable role in the synthesis of galactosylated products (Song et al., 2018).
Molecular Structure Analysis
The molecular structure of UDP-galactose 4-epimerase, which catalyzes the interconversion of UDP-galactose and UDP-glucose, reveals insights into its catalytic mechanism. X-ray diffraction analysis has shown the detailed structure of the enzyme in complex with its substrates, highlighting the importance of specific residues in glucose binding and suggesting mechanisms for the nonstereospecific hydride return during catalysis (Thoden, Frey, & Holden, 1996).
Chemical Reactions and Properties
UDP-α-D-Galactose participates in various chemical reactions, primarily involving glycosyltransferases. The enzyme UDP-galactose:β-Galactoside-α-1,3-galactosyltransferase, for example, catalyzes the synthesis of galactosyl-α-1,3-β-galactosyl structures in mammalian glycoconjugates, with metal ions like Mn2+ playing a crucial role in activating the catalytic domain (Zhang, Wang, & Brew, 2001).
Applications De Recherche Scientifique
Biosynthesis of Chondroitin Sulfate
UDP-D-Galactose:D-xylose galactosyltransferase, a key enzyme in the biosynthesis of chondroitin sulfate chains, has been studied in embryonic chick cartilage. This enzyme is crucial for the production of chondroitin sulfate, which is significant in cartilage formation and joint health (Schwartz & Rodén, 1975).
Galactose Metabolism
UDP-galactose 4-epimerase, essential for converting galactose into glucose-1-phosphate, has been structurally analyzed in Escherichia coli. This enzyme plays a vital role in the metabolic pathway for galactose, with implications for understanding galactosemia, a metabolic disorder (Thoden, Frey, & Holden, 1996).
Galactosylation of Proteins and Lipids
Research has explored the role of UDP-galactose in the galactosylation of proteins and lipids, particularly within the endoplasmic reticulum and Golgi apparatus. This process is crucial for the proper functioning and structure of various cellular components (Sprong et al., 2003).
Production of Galactosylated Products
UDP-galactose is utilized as a valuable building block in the enzymatic synthesis of galactose-containing glycoconjugates. For instance, the oyster Magallana gigas has been studied for its use of UDP-galactose in the production of galactosylated products, highlighting its potential in biocatalysis (Song et al., 2018).
Glycan Biosynthesis Imaging
UDP-Gal analogs have been developed to visualize glycosylation during zebrafish development. These analogs represent a new class of probes for revealing changes in glycosylation in vivo, offering insights into galactose metabolism and related disorders (Daughtry et al., 2019).
Transferase Inhibition
Novel UDP-Gal analogs have been synthesized as potential inhibitors for transferase enzymes. These enzymes are essential in the enzymatic transfer of galactose and related sugars, and inhibiting them can have significant applications in studying and controlling specific biochemical pathways (Schäfer & Thiem, 2000).
Galactose Metabolism in Plants
Studies using 31P-NMR spectroscopy have observed galactose metabolism in Zea mays root tissues. Monitoring the metabolism of d-galactose provides insights into plant biochemistry and the role of UDP-galactose in it (Loughman, Ratcliffe, & Schwabe, 1989).
Safety And Hazards
When handling UDP-a-D-Galactose disodium salt, avoid dust formation, breathing mist, gas or vapours . Avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Orientations Futures
UDP-a-D-Galactose disodium salt is used in the synthesis of oligosaccharides and to identify mammalian cells that express UDP-galactose:quinone oxidoreductase . It is also a building block of the influenza virus and has been shown to inhibit viral growth by interfering with RNA synthesis . Therefore, it could potentially be used in the development of new antiviral therapies.
Propriétés
IUPAC Name |
disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O17P2.2Na/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25;;/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25);;/q;2*+1/p-2/t5-,6-,8+,9-,10+,11-,12-,13-,14-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKJQEQVCYGYYMM-QKYKBPIOSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)O)O)O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2Na2O17P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
UDP-a-D-Galactose disodium salt | |
CAS RN |
137868-52-1 | |
| Record name | Uridine 5'-diphosphogalactose disodium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



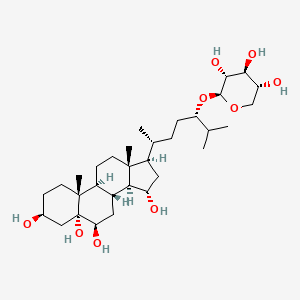
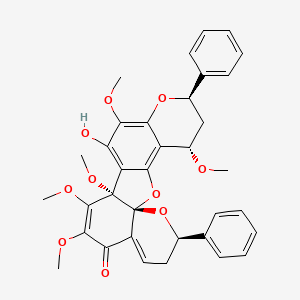
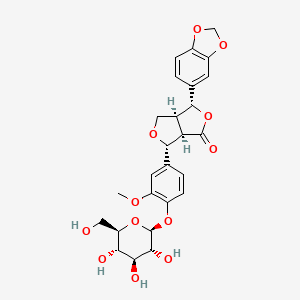
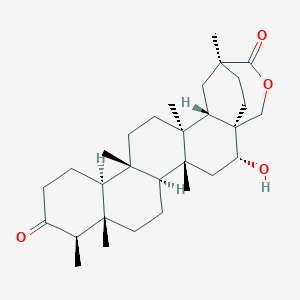
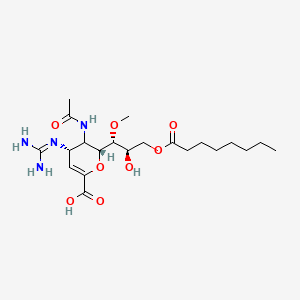

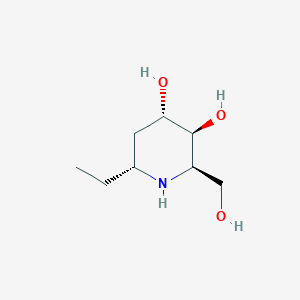

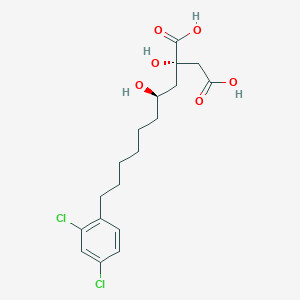
![4-[(3R,5S,6R,8S)-3-ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decan-5-yl]quinolin-6-ol](/img/structure/B1245078.png)
